Cas no 2228613-77-0 (3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-Pyrrolidinol, 3-(2,2,2-trifluoroethyl)-
- 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
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- MDL: MFCD34182536
- インチ: 1S/C6H10F3NO/c7-6(8,9)3-5(11)1-2-10-4-5/h10-11H,1-4H2
- InChIKey: IBQOOWXBOZJFHE-UHFFFAOYSA-N
- SMILES: N1CCC(CC(F)(F)F)(O)C1
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970845-0.5g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 0.5g |
$1385.0 | 2023-09-16 | ||
Enamine | EN300-1970845-1.0g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 1g |
$1442.0 | 2023-05-31 | ||
Enamine | EN300-1970845-0.25g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 0.25g |
$1328.0 | 2023-09-16 | ||
Enamine | EN300-1970845-10g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 10g |
$6205.0 | 2023-09-16 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBB1838-100.0mg |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 95% | 100.0mg |
¥1287.0000 | 2024-08-03 | |
Enamine | EN300-1970845-10.0g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 10g |
$6205.0 | 2023-05-31 | ||
Enamine | EN300-1970845-5.0g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 5g |
$4184.0 | 2023-05-31 | ||
Enamine | EN300-1970845-0.1g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 0.1g |
$1269.0 | 2023-09-16 | ||
Enamine | EN300-1970845-0.05g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 0.05g |
$1212.0 | 2023-09-16 | ||
Enamine | EN300-1970845-5g |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol |
2228613-77-0 | 5g |
$4184.0 | 2023-09-16 |
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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3. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
3-(2,2,2-trifluoroethyl)pyrrolidin-3-olに関する追加情報
Introduction to 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (CAS No: 2228613-77-0)
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228613-77-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class of heterocyclic compounds, characterized by its unique structural and functional properties. The presence of a trifluoroethyl group at the 3-position of the pyrrolidine ring imparts distinct physicochemical characteristics, making it a valuable scaffold for drug discovery and development.
The trifluoroethyl moiety is particularly noteworthy due to its ability to influence both the metabolic stability and pharmacokinetic behavior of attached molecules. Fluorine atoms are known for their ability to enhance metabolic resistance, a phenomenon often referred to as "fluorine effect." This property is particularly advantageous in medicinal chemistry, where increasing the half-life of a drug can lead to improved therapeutic efficacy and patient compliance. The incorporation of fluorine into biological molecules has been extensively studied and validated in numerous clinical trials and academic research papers.
3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol itself has garnered attention in recent years for its potential applications in the synthesis of novel therapeutic agents. The pyrrolidine core is a common motif in many bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The structural flexibility offered by the pyrrolidine ring allows for easy modifications at various positions, enabling chemists to tailor the compound's properties for specific biological targets.
Recent advancements in computational chemistry have further highlighted the significance of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol as a building block. Molecular modeling studies have demonstrated that this compound can serve as an effective scaffold for designing ligands that interact with biological macromolecules such as enzymes and receptors. These interactions are critical for modulating biological pathways and have implications in treating a wide range of diseases.
In the context of drug development, the synthesis of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol has been optimized through various synthetic routes. One such method involves the nucleophilic substitution reaction between 2,2,2-trifluoroacetyl chloride and pyrrolidine derivatives under controlled conditions. This approach ensures high yield and purity, making it suitable for industrial-scale production.
The pharmacological profile of 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol has been explored in several preclinical studies. These studies have shown that derivatives of this compound exhibit promising activities against various disease targets. For instance, modifications at the 5-position of the pyrrolidine ring have led to compounds with enhanced binding affinity to certain enzymes involved in cancer metabolism. Such findings underscore the potential of this scaffold in developing next-generation therapeutics.
The role of fluorinated compounds in modern medicine cannot be overstated. The unique electronic properties of fluorine atoms allow them to influence both the reactivity and selectivity of biological targets. This has led to the development of highly potent and selective drugs that exhibit minimal side effects. 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol exemplifies this trend by combining a versatile heterocyclic core with a fluorinated side chain that enhances its pharmacological properties.
From a regulatory perspective, compounds like 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol must undergo rigorous testing to ensure safety and efficacy before they can be approved for clinical use. This involves comprehensive toxicological studies to assess potential adverse effects at various doses. Additionally, formulation development is crucial to ensure that these compounds are delivered effectively within pharmaceutical formulations.
The future prospects for 3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol are promising given its versatility as a chemical scaffold. Ongoing research is exploring new synthetic methodologies and applications in drug discovery. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the development of novel therapeutics based on this compound.
In conclusion,3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (CAS No: 2228613-77-0) represents an important advancement in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound,its significance in medicinal chemistry is expected to grow further.
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